3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
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Overview
Description
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a useful research compound. Its molecular formula is C19H13ClN2O2 and its molecular weight is 336.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Pyrrolo[2,3-b]pyridine scaffolds, including derivatives similar to the compound , have been synthesized and characterized for their biological activity. One study discussed the preparation of such compounds with high yields, indicating their potential utility in medicinal chemistry (Sroor, 2019).
Structural Analysis
- The structural properties of related pyrrolo[3,4-b]pyridine compounds have been extensively studied. For instance, research on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines revealed their preferred tautomeric structures in solution and crystal forms, which can be critical for understanding their chemical behavior (Quiroga et al., 1999).
Molecular Dynamics and Reactivity Studies
- A comprehensive study on a closely related molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, investigated its reactivity, molecular electrostatic potential, and non-linear optical properties. Such studies are crucial for predicting the behavior of similar compounds in various environments and their potential applications in materials science (Murthy et al., 2017).
Optical and Electronic Properties
- The optical and electronic properties of pyridine derivatives, including compounds structurally related to the target compound, have been examined for their potential use in electronics. Investigations into their diode characteristics and responses to light could be relevant for applications in photonic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Similar compounds have been shown to have effects on various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells .
Result of Action
Similar compounds have been shown to have antileishmanial and antimalarial activities, suggesting that they may have similar effects .
Action Environment
It is suggested that the compound’s properties could be applied in optoelectronic device fabrications .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have significant electro-optic properties, which could be confirmed by second and third harmonic generation studies .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2-phenylpyrrolo[3,4-c]pyridin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-14-8-6-13(7-9-14)19(24)17-12-21-11-10-16(17)18(23)22(19)15-4-2-1-3-5-15/h1-12,24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXQICJGNFGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2(C4=CC=C(C=C4)Cl)O)C=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.